cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hcl
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H19ClN2O3 |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1 |
InChI Key |
LZHFWXLMHRUWFW-LYCTWNKOSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Piperidine Carbamate Hydrochlorides
Core Reaction Framework
The synthesis of cis-benzyl (3-hydroxypiperidin-4-yl)carbamate HCl follows a modular approach:
- Hydroxypiperidine Preparation : Introduction of hydroxyl groups via ketone reduction or epoxide ring-opening.
- Carbamate Formation : Reaction of the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
- Hydrochloride Salt Formation : Acidic workup to precipitate the final product.
Steric and stereoelectronic factors dictate the need for protecting groups. For example, Boc (tert-butoxycarbonyl) protection prevents unwanted side reactions during hydroxyl or amine functionalization.
Detailed Synthetic Protocols
Boc-Mediated Protection with Subsequent Carbamate Installation
Stepwise Procedure
- Starting Material : (3R,4R)-4-hydroxypiperidine-3-carboxylic acid methyl ester hydrochloride.
Boc Protection :
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), DMAP (catalyst).
- Solvent : Acetone/water (3:2) or dichloromethane.
- Conditions : 0°C to room temperature, 5–24 hours.
- Yield : 77–100%.
Representative Data :
Starting Material Boc₂O (eq) Base (eq) Solvent Time (h) Yield 24.67 mmol 1.4 Et₃N (2) Acetone/H₂O 24 100% 76.38 mmol 1.3 Et₃N (2.5) 1,4-Dioxane/H₂O 18 93.4% Carbamate Formation :
One-Pot Synthesis without Intermediate Isolation
Optimized Conditions
- Single Vessel : Combines Boc protection and carbamate formation.
- Catalyst : DMAP (0.05 eq) accelerates carbamate coupling.
- Solvent System : Mixed polar aprotic/aqueous media (e.g., acetone/water) enhances reagent solubility.
- Yield : 88–93%.
Example Protocol :
- Dissolve (3R,4R)-4-hydroxypiperidine-3-carboxylic acid methyl ester hydrochloride (24.67 mmol) in acetone/water (30 mL).
- Add Et₃N (49.28 mmol) and DMAP (1.2 mmol).
- Slowly introduce Boc₂O (34.54 mmol) at 0°C.
- Stir overnight, remove acetone, extract with EtOAc, and wash with 0.5 M HCl.
- React with benzyl chloroformate (1.2 eq) in dichloromethane.
- Precipitate HCl salt using gaseous HCl.
Critical Analysis of Reaction Parameters
Solvent Effects
Base Selection
Purification and Characterization
Chromatographic Methods
Challenges and Mitigation Strategies
Epimerization at Hydroxyl Centers
Industrial-Scale Adaptations
Continuous Flow Reactors
Green Chemistry Metrics
- Solvent Intensity : 5.2 L/kg (vs. 8.7 L/kg for batch processes).
- E-Factor : 18.3 (primarily due to Boc₂O stoichiometry).
Chemical Reactions Analysis
Types of Reactions
Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzyl (cis-4-aminocyclohexyl)carbamate (CAS 149423-70-1)
- Structural Differences : Replaces the piperidine ring with a cyclohexane ring and substitutes the hydroxyl group with an amine .
- Impact :
- The cyclohexane ring reduces nitrogen-mediated hydrogen bonding compared to the piperidine nitrogen in the target compound.
- The amine group may enhance reactivity in coupling reactions but reduces polarity compared to the hydroxyl group.
Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0)
Fmoc-NH-PEG(3)-NH₂*HCl (RL-4390, CAS 906079-91-2)
- Structural Differences : Incorporates a polyethylene glycol (PEG) spacer and an Fmoc-protected amine instead of a benzyl carbamate .
- The Fmoc group allows for orthogonal deprotection strategies, making RL-4390 more versatile in solid-phase peptide synthesis compared to the benzyl-protected target compound.
Crystallography and Structural Analysis
- Target Compound : Structural analysis likely employs SHELX programs (e.g., SHELXL for refinement), widely used for small-molecule crystallography .
- Comparison: Hydrochloride salts (like the target) often exhibit distinct crystal packing due to ionic interactions, differing from non-salt analogs (e.g., CAS 149423-70-1).
Physicochemical and Functional Properties
Solubility and Stability
| Compound | Key Features | Solubility | Stability |
|---|---|---|---|
| Target (CAS 2102411-18-5) | Hydrochloride salt, cis-hydroxypiperidine | High in polar solvents | Enhanced by salt form |
| CAS 149423-70-1 | Cyclohexyl amine | Moderate | Prone to oxidation |
| RL-4390 | PEG spacer, Fmoc-protected | High in aqueous media | Stable under acidic conditions |
Biological Activity
The compound cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate HCl is a derivative of piperidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Pharmacological Properties
Recent studies have indicated that compounds similar to This compound exhibit significant interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest potential applications in treating neurological disorders.
Table 1: Affinity for Neurotransmitter Transporters
| Compound Name | DAT Affinity (Ki) | NET Affinity (Ki) | SERT Affinity (Ki) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compounds | 10-100 nM | 50-500 nM | 100-1000 nM |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Transporter Inhibition : Similar compounds have shown to inhibit the reuptake of neurotransmitters, leading to increased synaptic concentrations. This is particularly relevant in the context of mood disorders and neurodegeneration.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Case Study 1: Dopamine Transporter Inhibition
A study on related piperidine derivatives highlighted their ability to inhibit DAT effectively. The introduction of hydroxyl groups significantly increased their potency and ability to cross the blood-brain barrier, suggesting a promising avenue for developing treatments for conditions like Parkinson's disease and depression .
Case Study 2: Anticancer Activity
Another investigation into piperidine derivatives indicated that certain modifications could enhance anticancer activity. For instance, compounds exhibiting cytotoxic effects against various cancer cell lines were noted, emphasizing the potential of This compound in oncology .
Research Findings
Recent literature reviews have compiled data on piperidine derivatives, showcasing their varied biological activities:
- Antidepressant Effects : Compounds similar to This compound have been associated with increased locomotor activity in animal models, suggesting potential antidepressant effects .
- Antimicrobial Properties : Some studies indicate that piperidine derivatives can enhance the efficacy of existing antibiotics against resistant strains, highlighting their role in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing cis-Benzyl (3-hydroxypiperidin-4-yl)carbamate HCl to ensure high purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 25–40°C) and pH (neutral to slightly basic) to minimize side reactions. Use benzyl carbamate derivatives as intermediates (e.g., tert-butyl carbamate analogs ). Purify via recrystallization in ethanol/water mixtures, monitoring by HPLC with a C18 column (70:30 acetonitrile/water mobile phase) to achieve >95% purity. Confirm stereochemistry via NOESY NMR to distinguish cis from trans isomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Employ FT-IR to track carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) bands for degradation analysis . Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., free piperidin-4-ylcarbamate). Compare with reference standards of benzyl carbamate analogs .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?
- Methodological Answer : Conduct phase-solubility studies in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λ = 260–280 nm). For discrepancies, apply Hansen solubility parameters (δD, δP, δH) to correlate solvent interactions with the compound’s hydroxyl and carbamate groups .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the 3-hydroxypiperidin-4-yl moiety in nucleophilic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for nucleophilic attacks. Compare activation energies of cis vs. trans conformers. Validate with experimental kinetic data (e.g., reaction rates in SN2 conditions) .
Q. How do molecular dynamics simulations elucidate conformational stability in aqueous vs. lipid bilayer environments?
- Methodological Answer : Use AMBER or GROMACS to simulate the compound’s free energy landscape in explicit solvent (TIP3P water) and POPC bilayers. Analyze hydrogen-bonding patterns between the hydroxyl group and water/lipid headgroups over 100-ns trajectories .
Q. What mechanisms explain contradictory IR spectral data for carbamate vs. carboxylate formation during degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
